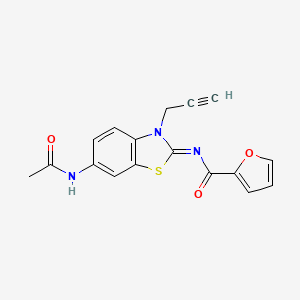

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide

Description

This compound belongs to a class of benzothiazole derivatives characterized by a fused bicyclic structure with a thiazole ring. The core structure is substituted at position 6 with an acetamido group and at position 3 with a propargyl (prop-2-ynyl) group. The imine (ylidene) moiety at position 2 is linked to a furan-2-carboxamide group.

Properties

IUPAC Name |

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S/c1-3-8-20-13-7-6-12(18-11(2)21)10-15(13)24-17(20)19-16(22)14-5-4-9-23-14/h1,4-7,9-10H,8H2,2H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVJBXBSSOVUHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CO3)S2)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Introduction of the Acetamido Group: The acetamido group is introduced by reacting the benzothiazole intermediate with acetic anhydride.

Addition of the Prop-2-ynyl Group: The prop-2-ynyl group is added through a nucleophilic substitution reaction using propargyl bromide.

Formation of the Furan-2-carboxamide Moiety: The final step involves the reaction of the intermediate with furan-2-carboxylic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Propargyl bromide, acetic anhydride

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzothiazole ring, while reduction may lead to the formation of reduced amide or alkyne groups.

Scientific Research Applications

Structural Characteristics

| Feature | Description |

|---|---|

| Benzothiazole Ring | Provides potential pharmacological properties |

| Acetamido Group | Enhances solubility and biological activity |

| Furan-2-Carboxamide Moiety | Imparts unique reactivity in synthetic applications |

Chemistry

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for the development of derivatives with tailored properties for specific applications.

Biology

Research indicates that this compound exhibits promising antimicrobial and anticancer properties:

-

Antimicrobial Activity

- Exhibits significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus.

- Potential antifungal properties have also been observed.

-

Anticancer Activity

- Demonstrates cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).

-

Mechanisms of action include:

- Induction of apoptosis through mitochondrial pathways.

- Cell cycle arrest leading to inhibited proliferation.

Medicine

In medicinal chemistry, this compound is explored as a potential drug candidate for various diseases. Its ability to interact with specific molecular targets makes it a candidate for further development in therapeutic applications.

Industry

The compound is utilized in the development of new materials and chemical processes. Its unique structural features allow it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Anticancer Studies

Recent studies have demonstrated the anticancer potential of this compound through various experimental models:

| Study Reference | Cell Line | Observed Effect | Mechanism |

|---|---|---|---|

| HepG2 | Induces apoptosis | Upregulation of pro-apoptotic proteins (Bax) | |

| MCF7 | Cell cycle arrest | S-phase arrest |

Antimicrobial Efficacy

Research has shown that derivatives of this compound exhibit significant antibacterial activity:

Mechanism of Action

The mechanism of action of N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzothiazole Derivatives

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Key Observations

Acetamido at position 6 (target and compound 20) correlates with improved solubility and hydrogen-bonding capacity compared to nitro (compound 6d) or trifluoromethyl (compound in ) groups, which may enhance membrane permeability .

Carboxamide Variations :

- Furan-2-carboxamide (target) exhibits moderate electron-withdrawing effects, contrasting with the electron-deficient 5-bromothiophene (compound in ) or the bulky phenylureido-thiadiazole (compound 6d). These differences influence binding to hydrophobic pockets in enzymes like VEGFR-2 .

Synthetic Pathways :

- The target compound likely follows a condensation pathway similar to compound 20 (DMF, EEDQ coupling), whereas compound 6d employs thiol-alkylation in acetone .

Biological Activity

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide is a complex organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive examination of the compound's biological activity, focusing on its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 375.43 g/mol. The compound features a benzothiazole core, an acetamido group, and a furan moiety, contributing to its diverse reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Benzothiazole Ring : This is achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

- Introduction of the Acetamido Group : The acetamido group is incorporated by reacting the benzothiazole intermediate with acetic anhydride.

- Addition of the Prop-2-ynyl Group : This step involves nucleophilic substitution using propargyl bromide.

- Formation of the Furan-2-carboxamide Moiety : The final product is synthesized by reacting the intermediate with furan-2-carboxylic acid under appropriate conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene). Research indicates that these derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 15 | Induction of apoptosis |

| HT29 | 20 | Cell cycle arrest and necrosis |

| MCF7 | 25 | Inhibition of DNA synthesis |

These findings suggest that N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene) may act through multiple mechanisms, including apoptosis induction and inhibition of cell proliferation .

The mechanism through which N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene) exerts its biological effects involves interaction with specific molecular targets within cells. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis.

- DNA Interaction : Potential alkylating activity suggests that it may directly interact with DNA, causing strand breaks and cellular damage .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

-

Study on Lung Cancer Cells (A549) :

- Objective: Evaluate cytotoxic effects.

- Results: Significant reduction in cell viability at concentrations above 10 µM; apoptosis confirmed via flow cytometry analysis.

-

Study on Colon Cancer Cells (HT29) :

- Objective: Investigate mechanism of action.

- Results: Induction of G0/G1 phase arrest; increased expression of p21 protein observed.

These studies illustrate the compound's potential as an anticancer agent and warrant further investigation into its clinical applications .

Q & A

Basic: How can researchers optimize the synthesis of N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide to improve yield and purity?

Methodological Answer:

Synthesis optimization requires careful control of reaction parameters. Key steps include:

- Temperature modulation : Intermediate steps (e.g., cyclization of benzothiazole derivatives) often require precise heating (e.g., 60–80°C) to avoid side reactions .

- Solvent selection : Polar aprotic solvents like acetonitrile or DMF enhance reactivity in substitution and condensation steps .

- Catalyst use : Acidic catalysts (e.g., thionyl chloride) improve yields in amide bond formation, as seen in benzothiazole-carboxamide syntheses .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or HPLC ensures high purity (>95%) .

Advanced: What computational strategies predict the binding affinity of this compound with biological targets like kinases or enzymes?

Methodological Answer:

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite predict binding modes. For example, docking studies on similar benzothiazole derivatives revealed binding affinities of −7.6 to −9.1 kcal/mol for targets like EGFR and Bcl-2 .

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories, evaluating RMSD and binding free energies via MM-PBSA .

- QSAR modeling : Use substituent electronic parameters (Hammett constants) to correlate structural features (e.g., prop-2-ynyl group) with activity .

Basic: What spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- H/C NMR : Assign peaks for benzothiazole (δ 7.2–8.5 ppm for aromatic protons) and furan (δ 6.3–7.4 ppm). Acetamido protons appear at δ 2.1–2.3 ppm .

- IR spectroscopy : Confirm amide C=O stretch (~1650 cm) and benzothiazole C=N stretch (~1600 cm) .

- UV-Vis : Detect π→π* transitions in benzothiazole (λ~270 nm) and furan (λ~220 nm) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., doxorubicin) .

- Dose-response analysis : Test concentrations from 1 nM–100 µM to identify IC variability due to solubility or aggregation .

- Structural validation : Re-characterize batches via NMR and HPLC to rule out degradation or impurities .

Basic: What are key considerations for designing in vitro antimicrobial assays?

Methodological Answer:

- Bacterial strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models with standard antibiotics (e.g., ciprofloxacin) as controls .

- MIC determination : Employ broth microdilution (CLSI guidelines) at 24–48 hr intervals, monitoring OD .

- Solubility : Use DMSO (≤1% v/v) to dissolve the compound, ensuring no solvent toxicity .

Advanced: How to establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Substituent variation : Synthesize analogs with modifications (e.g., prop-2-ynyl → propargyl) and compare bioactivity .

- Bioisosteric replacement : Replace furan with thiophene to assess electronic effects on target binding .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., acetamido group for hydrogen bonding) .

Basic: How should stability studies be conducted during storage?

Methodological Answer:

- Storage conditions : Store at −20°C in amber vials to prevent photodegradation; lyophilization enhances long-term stability .

- Stability assays : Monitor via HPLC at 0, 3, 6, and 12 months for degradation products .

Advanced: What are best practices for validating crystal structures via X-ray diffraction?

Methodological Answer:

- Data collection : Use Mo Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Refinement : SHELXL for small-molecule refinement; check R-factor (<5%) and residual electron density (<0.3 eÅ) .

- Validation tools : Mercury (CCDC) for void analysis and packing similarity; check PLATON for symmetry errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.